molecular formula C22H22LiN5O2 B1191643 GSK-J1 lithium salt

GSK-J1 lithium salt

Número de catálogo B1191643
Peso molecular: 395.38
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GSK-J1 is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 and UTX (IC50 = 60 nM for human JMJD3 in vitro).  GSK-J1 exhibits no activity against a panel of JMJD family demethylases, and displays no significant inhibitory activity against 100 protein kinases at a concentration of 30 μM.

Aplicaciones Científicas De Investigación

Mechanism of Action in Bipolar Disorder

GSK-J1 Lithium Salt is recognized for its therapeutic application in bipolar disorder. Research suggests that it functions by inhibiting Glycogen Synthase Kinase 3 (GSK3), a critical regulator in multiple signal transduction pathways. This inhibition aligns with the drug's observed effects on early development, insulin signaling, and glycogen synthesis. However, it's important to note that GSK-J1 also influences other cellular targets, making it a multifaceted compound in treating bipolar disorder and potentially contributing to its effectiveness in managing the condition (O'Brien & Klein, 2009).

Role in Neurodegenerative Diseases

GSK-J1 Lithium Salt has shown promising results in the context of neurodegenerative diseases. Studies indicate its potential as a neuroprotective agent, particularly in diseases characterized by abnormal protein aggregation, such as Alzheimer's. Its mechanism of action, primarily through the inhibition of GSK3, is believed to contribute to its therapeutic effects in these conditions (Pérez-Martínez, 2009; Pérez-Martínez et al., 2009).

Application in Vascular Dementia

In the realm of vascular dementia, GSK-J1 Lithium Salt, through its action on GSK3, emerges as a potential pharmacological target. Evidence from in silico and in vivo studies supports its capacity to attenuate cognitive, emotional, and memory impairments. This sheds light on its potential utility in managing conditions associated with cognitive decline and related neurological impairments (Kumar et al., 2019).

Advances in Treatment-Resistant Depression

In the context of treatment-resistant depression, GSK-J1 Lithium Salt is gaining attention due to its inhibitory effect on GSK3β. This inhibition is implicated in critical cellular pathways involved in neuronal growth, neurogenesis, and synaptic plasticity, which are essential in mood regulation and response to antidepressant therapy (Costemale-Lacoste et al., 2016).

Propiedades

Nombre del producto

GSK-J1 lithium salt

Fórmula molecular

C22H22LiN5O2

Peso molecular

395.38

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.